5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C13H16ClN3O and a molecular weight of 265.74 g/mol. This compound is characterized by its azetidine ring, a 4-methylbenzyl group, and an oxadiazole moiety, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of 3-azetidinol with 4-methylbenzyl chloride under controlled conditions to form the intermediate azetidine derivative. This intermediate is then subjected to further reactions to introduce the oxadiazole group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride can be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: This compound has shown potential in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its pharmacological properties may be explored for therapeutic applications in treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other industrial products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-[(Azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride
tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
Uniqueness: 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride stands out due to its specific structural features, such as the presence of the oxadiazole ring and the 4-methylbenzyl group
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-9-2-4-10(5-3-9)6-12-15-13(17-16-12)11-7-14-8-11;/h2-5,11,14H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGWSIOLMCPUHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NOC(=N2)C3CNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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